3-Mercaptotyramine Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercaptotyramine Hydrochloride involves the reaction of 4-(2-Aminoethyl)-2-mercaptophenol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptotyramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds formed during oxidation.
Substitution: The amino and mercapto groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Mercaptotyramine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiol chemistry.
Biology: Employed in studies involving neurotransmitter analogs and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications due to its ability to inhibit COMT.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mechanism of Action
The primary mechanism of action of 3-Mercaptotyramine Hydrochloride involves the irreversible inhibition of catechol-O-methyltransferase (COMT). The compound forms an SS bridge with a reactive mercapto group in the enzyme’s active site, thereby inhibiting its activity. This inhibition affects the metabolism of catecholamines such as dopamine, norepinephrine, and epinephrine .
Comparison with Similar Compounds
Dopamine: A neurotransmitter with similar structural features but lacks the mercapto group.
Norepinephrine: Another neurotransmitter with structural similarities but different functional groups.
Epinephrine: Similar to norepinephrine but with an additional methyl group on the nitrogen atom.
Uniqueness: 3-Mercaptotyramine Hydrochloride is unique due to its mercapto group, which allows it to form disulfide bonds and irreversibly inhibit COMT. This property distinguishes it from other catecholamines and makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
4-(2-aminoethyl)-2-sulfanylphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPBZPYBTMVFNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)S)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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